molecular formula C6H5Cl2NO2S B569884 5-Chloro-6-methylpyridine-2-sulfonyl Chloride CAS No. 1279213-03-4

5-Chloro-6-methylpyridine-2-sulfonyl Chloride

Cat. No.: B569884
CAS No.: 1279213-03-4
M. Wt: 226.071
InChI Key: LQWMAVRNJCDLRU-UHFFFAOYSA-N
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Description

5-Chloro-6-methylpyridine-2-sulfonyl Chloride is a chemical compound with the molecular formula C6H5Cl2NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methylpyridine-2-sulfonyl Chloride typically involves the chlorination of 6-methylpyridine-2-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position on the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound is achieved through large-scale chlorination processes. These processes are optimized for high yield and purity, often involving the use of specialized equipment and reagents to control the reaction environment.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methylpyridine-2-sulfonyl Chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of corresponding amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include sulfonic acids and other oxidized compounds.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

5-Chloro-6-methylpyridine-2-sulfonyl Chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is utilized in the development of biochemical assays and as a reagent in molecular biology experiments.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methylpyridine-2-sulfonyl Chloride involves its reactivity towards nucleophiles and electrophiles. The chlorine atom on the pyridine ring is highly reactive, making it a suitable candidate for substitution reactions. The sulfonyl chloride group also plays a crucial role in its reactivity, allowing for various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-methylpyridine-3-sulfonyl Chloride
  • 5-Chloro-2-methoxypyridine-3-sulfonyl Chloride

Uniqueness

5-Chloro-6-methylpyridine-2-sulfonyl Chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-chloro-6-methylpyridine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c1-4-5(7)2-3-6(9-4)12(8,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWMAVRNJCDLRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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